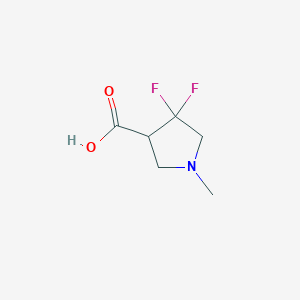

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid involves several steps. One common method includes the reaction of 4,4-difluoro-3-methylpyrrolidine with a carboxylating agent under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features enhance biological activity and selectivity. Notably:

- Antiviral Agents : Research has indicated potential antiviral properties, making it a candidate for developing new antiviral drugs.

- Anticancer Compounds : Studies have explored its role in synthesizing compounds with anticancer activity, particularly targeting specific cancer cell lines.

Agrochemical Applications

The compound is also significant in agrochemical formulations:

-

Fungicides : It acts as a precursor in the development of fungicides that inhibit succinate dehydrogenase (SDHI), which is crucial for controlling various fungal pathogens affecting crops .

Fungicide Name Active Ingredient Year Registered Isopyrazam 3-(Difluoromethyl)-1-methylpyrazole-4-carboxylic acid 2010 Sedaxane Similar structure 2011 Bixafen Similar structure 2011 Fluxapyroxad Similar structure 2011

This table illustrates the registration years of notable fungicides derived from related compounds.

Case Study 1: Development of SDHI Fungicides

A comprehensive study on the efficacy of SDHI fungicides revealed that formulations containing derivatives of this compound exhibited superior activity against key fungal pathogens such as Zymoseptoria tritici, which causes significant yield losses in wheat crops. Field trials demonstrated a marked improvement in disease control compared to traditional fungicides .

Case Study 2: Antiviral Research

In a recent investigation into antiviral compounds, researchers synthesized derivatives of this compound and evaluated their activity against viral strains. Results indicated promising antiviral properties, leading to further exploration into its mechanism of action and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid: Similar in structure but with different functional groups.

1-Methylpyrrolidine-3-carboxylic acid: Lacks the difluoro groups, resulting in different chemical properties.

4-Fluoro-1-methylpyrrolidine-3-carboxylic acid: Contains only one fluorine atom, leading to variations in reactivity.

Uniqueness

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and stability. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

4,4-Difluoro-1-methylpyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of two fluorine atoms in its structure significantly influences its chemical reactivity and biological interactions, making it a compound of interest for various therapeutic applications.

The compound's chemical formula is C6H8F2N2O2, and it exhibits distinct properties due to the difluoromethyl group. These properties include:

- Increased Lipophilicity : The fluorine atoms enhance the lipophilicity of the compound, potentially improving membrane permeability.

- Stability : The presence of fluorine can stabilize certain molecular conformations, affecting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzymatic activity, thereby influencing metabolic pathways. The exact mechanism involves binding to target proteins, which can lead to altered cellular responses.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic processes.

- Receptors : It could interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the fractalkine-CX3CR1 pathway, which is crucial in mediating immune cell infiltration during inflammatory responses .

- Antimicrobial Properties : Its structural similarity to other pyrrolidine derivatives has led to investigations into its potential antimicrobial effects against resistant strains of bacteria .

Case Studies

Several studies have explored the biological implications of this compound:

- Inflammatory Bowel Disease (IBD) :

- Antimicrobial Activity :

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-1-methylpyrrolidine-3-carboxylic acid | One fluorine atom | Moderate enzyme inhibition |

| 4,4-Difluoro-3-methylpyrrolidine-3-carboxylic acid | Two fluorine atoms | Enhanced anti-inflammatory effects |

| 1-Methylpyrrolidine-3-carboxylic acid | No fluorination | Limited biological activity |

Propiedades

IUPAC Name |

4,4-difluoro-1-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-9-2-4(5(10)11)6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIZLXNVTNPSPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.